N-[4-(7-benzyl-4,6,17-trioxo-5,7,9-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),3(8),11,13,15-pentaen-2-yl)phenyl]acetamide
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Overview
Description
N-[4-(7-benzyl-4,6,17-trioxo-5,7,9-triazatetracyclo[87003,8011,16]heptadeca-1(10),3(8),11,13,15-pentaen-2-yl)phenyl]acetamide is a complex organic compound with a unique structure that includes multiple rings and functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(7-benzyl-4,6,17-trioxo-5,7,9-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),3(8),11,13,15-pentaen-2-yl)phenyl]acetamide typically involves multi-step organic reactions. The process begins with the preparation of the core structure, followed by the introduction of various functional groups. Common reagents used in the synthesis include benzyl chloride, acetic anhydride, and various catalysts to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the final product. Techniques such as crystallization and chromatography are employed to purify the compound.
Chemical Reactions Analysis
Types of Reactions
N-[4-(7-benzyl-4,6,17-trioxo-5,7,9-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),3(8),11,13,15-pentaen-2-yl)phenyl]acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at specific positions on the aromatic rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Sodium hydroxide or other strong bases for nucleophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
N-[4-(7-benzyl-4,6,17-trioxo-5,7,9-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),3(8),11,13,15-pentaen-2-yl)phenyl]acetamide has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-[4-(7-benzyl-4,6,17-trioxo-5,7,9-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),3(8),11,13,15-pentaen-2-yl)phenyl]acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved can include inhibition of enzyme activity or modulation of signal transduction pathways.
Comparison with Similar Compounds
N-[4-(7-benzyl-4,6,17-trioxo-5,7,9-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),3(8),11,13,15-pentaen-2-yl)phenyl]acetamide can be compared with similar compounds such as:
- (10S)-7-Benzyl-N-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)ethyl]-4-ethyl-5,8,12-trioxo-3,4,5,6,7,8,9,10,11,12-decahydro-2H-1,4,7,11-benzoxatriazacyclotetradecine-10-carboxamide
- (7S,12S)-7-Benzyl-6,9,14-trioxo-N-[4-(1-pyrrolidinyl)butyl]-3,4,5,6,7,8,9,10,11,12,13,14-dodecahydro-2H-1,5,8,13-benzoxatriazacyclohexadecine-12-carboxamide
These compounds share structural similarities but differ in their functional groups and specific applications. The uniqueness of this compound lies in its specific arrangement of rings and functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C29H22N4O4 |
---|---|
Molecular Weight |
490.5 g/mol |
IUPAC Name |
N-[4-(7-benzyl-4,6,17-trioxo-5,7,9-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),3(8),11,13,15-pentaen-2-yl)phenyl]acetamide |
InChI |
InChI=1S/C29H22N4O4/c1-16(34)30-19-13-11-18(12-14-19)22-23-25(20-9-5-6-10-21(20)26(23)35)31-27-24(22)28(36)32-29(37)33(27)15-17-7-3-2-4-8-17/h2-14,22,31H,15H2,1H3,(H,30,34)(H,32,36,37) |
InChI Key |
LDWFHPSVMLEEEO-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)C2C3=C(C4=CC=CC=C4C3=O)NC5=C2C(=O)NC(=O)N5CC6=CC=CC=C6 |
Origin of Product |
United States |
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